molecular formula C6H4Br2N2O2 B2928076 2-Bromo-5-(bromomethyl)-3-nitropyridine CAS No. 1379317-97-1

2-Bromo-5-(bromomethyl)-3-nitropyridine

Cat. No.: B2928076
CAS No.: 1379317-97-1
M. Wt: 295.918
InChI Key: BNDNFEANVBEFQA-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-3-nitropyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine atoms at the 2 and 5 positions, a nitro group at the 3 position, and a bromomethyl group at the 5 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-3-nitropyridine typically involves the bromination of 3-nitropyridine derivatives. One common method is the bromination of 3-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-Bromo-5-(bromomethyl)-3-aminopyridine.

    Oxidation: Formation of 2-Bromo-5-(bromomethyl)-3-pyridinecarboxylic acid.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-5-chloropyridine

Uniqueness

2-Bromo-5-(bromomethyl)-3-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNFEANVBEFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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